曲安奈德丙酸酯 21-羧酸

描述

Synthesis Analysis

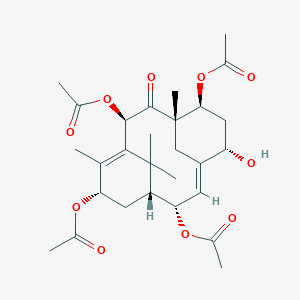

TA is synthesized through a series of chemical reactions starting from basic steroid structures. The synthesis involves oxidation, esterification, and purification processes. For instance, in a study, the synthesis of Triamcinolone acetonide 21-oic acid methyl ester, a related compound, involved oxidation to a 21-dehydro compound with methanolic cupric acetate, further oxidation to the acid with methylene blue, esterification with diazomethane, and purification by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) (Gorsline, Bradlow, & Sherman, 1985).

Molecular Structure Analysis

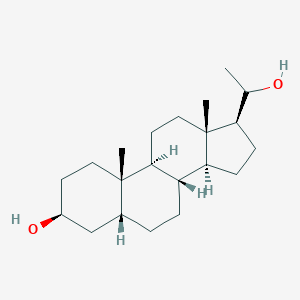

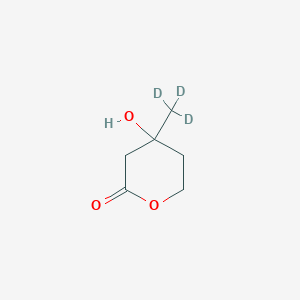

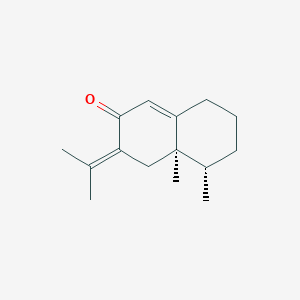

The molecular structure of TA includes a cyclic 16,17-acetal with a ketone group. It has distinct features like a fluorine atom at the 9-alpha position and multiple hydroxyl groups, which contribute to its high glucocorticoid activity. This structure is crucial for its binding to glucocorticoid receptors and its subsequent biological effects.

Chemical Reactions and Properties

TA undergoes various chemical reactions in the body, leading to the formation of metabolites. One of the major metabolites is the C-21 carboxylic acid of TA. TA and its metabolites are characterized by their high affinity for glucocorticoid receptors and their ability to regulate gene expression linked to inflammation and immune responses (Gorsline, Bradlow, & Sherman, 1985).

Physical Properties Analysis

The physical properties of TA and its derivatives, like solubility and stability, are influenced by their formulation. For example, degradation products such as a 21-aldehyde and a 17-carboxylic acid were identified in one study, indicating the stability of TA in different formulations (van Heugten, de Vries, Markesteijn, Pieters, & Vromans, 2018).

科学研究应用

眼科应用:

- 玻璃体内曲安奈德丙酸酯可能是白内障手术后长期囊样黄斑水肿的一种治疗选择,可显着提高视力 (Jonas, Kreissig, & Degenring, 2003).

- 它是各种眼部疾病(包括视网膜脉管系统疾病和葡萄膜炎)的有效且安全的治疗方法,近年来其使用越来越广泛 (Jermak, Dellacroce, Heffez, & Peyman, 2007).

- 载有曲安奈德丙酸酯的脂质纳米胶囊 (TA-LNCs) 为治疗眼部疾病提供了一种更安全、更有效的替代方案,在内毒素诱导的葡萄膜炎中具有较高的抗炎活性及治疗效果 (Formica et al., 2020).

皮肤病学和口腔健康应用:

- 曲安奈德丙酸酯的优化口腔糊剂配方显示出与参考配方相似的特性,并且可能是治疗复发性阿弗他溃疡的有效药物递送系统 (Hamishehkar, Nokhodchi, Ghanbarzadeh, & Kouhsoltani, 2015).

- 局部曲安奈德丙酸酯可有效治疗复发性阿弗他溃疡的严重发作,但不能长期管理 (Browne, Fox, & Anderson, 1968).

其他治疗应用:

- 曲安奈德丙酸酯缓释 32 毫克可有效减轻膝骨性关节炎疼痛并改善身体机能,提供耐受性良好且可重复的治疗选择 (Paik, Duggan, & Keam, 2019).

- 它通过抑制神经胶质细胞肿胀有效地减少视网膜水肿,可能有助于其快速治疗黄斑水肿 (Uckermann et al., 2005).

安全和危害

Triamcinolone, the parent compound of Triamcinolone acetonide 21-carboxylic acid, is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer . It can cause skin irritation and serious eye irritation, and may damage fertility or the unborn child . It is harmful if swallowed .

未来方向

Triamcinolone has been approved for various uses, including the treatment of inflammatory conditions and allergies . In October 2021, a suspension of triamcinolone acetonide was approved for suprachoroidal injection, the first of its kind to receive FDA approval, for the treatment of patients with macular edema associated with uveitis . This suggests potential future directions for the use of Triamcinolone acetonide 21-carboxylic acid in similar applications.

属性

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,27H,5-6,10-11H2,1-4H3,(H,29,30)/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNWGUDQZFLDGP-DGGKRYAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628385 | |

| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triamcinolone acetonide 21-carboxylic acid | |

CAS RN |

53962-41-7 | |

| Record name | Triamcinolone acetonide 21-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053962417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIAMCINOLONE ACETONIDE 21-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QF3AM1P67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)

![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)